molecular formula C28H25N5O3 B12374580 Dhfr-IN-12

Dhfr-IN-12

Cat. No.: B12374580
M. Wt: 479.5 g/mol
InChI Key: MEMCKFAZJRMZAC-UHFFFAOYSA-N
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Description

Dhfr-IN-12 is a compound that acts as an inhibitor of dihydrofolate reductase (DHFR), an enzyme that plays a crucial role in the folate pathway. This enzyme is responsible for the reduction of dihydrofolate to tetrahydrofolate, which is essential for the synthesis of purines, thymidylate, and certain amino acids. Inhibitors of DHFR, such as this compound, are valuable in the treatment of various diseases, including cancer, bacterial infections, and parasitic diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dhfr-IN-12 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common method involves the use of starting materials that undergo a series of chemical reactions, such as nucleophilic substitution, reduction, and cyclization, to form the final product. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure high yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions and advanced equipment. The process often includes purification steps, such as crystallization or chromatography, to obtain the compound in its pure form. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Dhfr-IN-12 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired transformations .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce compounds with new functional groups .

Mechanism of Action

Dhfr-IN-12 exerts its effects by binding to the active site of DHFR, thereby inhibiting its enzymatic activity. This inhibition prevents the reduction of dihydrofolate to tetrahydrofolate, leading to a decrease in the synthesis of purines, thymidylate, and certain amino acids. The compound’s high affinity for DHFR and its ability to penetrate cells make it an effective inhibitor .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Dhfr-IN-12 include:

Uniqueness

This compound is unique in its specific binding affinity and selectivity for DHFR. Compared to other DHFR inhibitors, this compound may exhibit different pharmacokinetic properties, such as improved cellular uptake and retention .

Conclusion

This compound is a valuable compound with significant applications in scientific research and medicine. Its ability to inhibit DHFR makes it a promising candidate for the development of new therapeutic agents. The compound’s unique properties and versatility in chemical reactions further enhance its potential in various fields of study.

Properties

Molecular Formula

C28H25N5O3

Molecular Weight

479.5 g/mol

IUPAC Name

4-(1,3-diphenylpyrazol-4-yl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine

InChI

InChI=1S/C28H25N5O3/c1-34-24-14-19(15-25(35-2)27(24)36-3)22-16-23(31-28(29)30-22)21-17-33(20-12-8-5-9-13-20)32-26(21)18-10-6-4-7-11-18/h4-17H,1-3H3,(H2,29,30,31)

InChI Key

MEMCKFAZJRMZAC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=CC(=NC(=N2)N)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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